DOTA-JR11 Delivers 1.7-10.6× Higher Tumor Dose Compared to DOTATATE in Human NET Patients
In a pilot clinical study of four patients with advanced neuroendocrine tumors, ¹⁷⁷Lu-DOTA-JR11 demonstrated a 1.7- to 10.6-fold higher tumor radiation dose compared to the standard-of-care agonist ¹⁷⁷Lu-DOTATATE [1]. The same study reported a 1.1- to 7.2-fold higher tumor-to-kidney and tumor-to-bone marrow dose ratio for DOTA-JR11, indicating a superior therapeutic index [1].
| Evidence Dimension | Tumor radiation dose |
|---|---|
| Target Compound Data | ¹⁷⁷Lu-DOTA-JR11: variable, 1.7-10.6× higher |
| Comparator Or Baseline | ¹⁷⁷Lu-DOTATATE: baseline (1×) |
| Quantified Difference | 1.7- to 10.6-fold higher tumor dose |
| Conditions | Human patients with advanced neuroendocrine tumors; 3D voxel dosimetry analysis based on SPECT/CT following injection of ~1 GBq of each radiopeptide |
Why This Matters
This direct clinical evidence supports the selection of DOTA-JR11 for PRRT protocols aiming to maximize tumor dose while minimizing exposure to critical organs.
- [1] Wild D, Fani M, Fischer R, et al. Comparison of somatostatin receptor agonist and antagonist for peptide receptor radionuclide therapy: a pilot study. J Nucl Med. 2014;55(8):1248-1252. View Source
